![molecular formula C18H19NO2 B13893175 Ethyl 2-[(diphenylmethylene)amino]propanoate CAS No. 69555-16-4](/img/structure/B13893175.png)
Ethyl 2-[(diphenylmethylene)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(diphenylmethylene)amino]propanoate is an organic compound with the molecular formula C18H19NO2. It is also known as ethyl N-(diphenylmethylene)glycinate. This compound is a derivative of glycine and is characterized by the presence of a diphenylmethylene group attached to the amino group of glycine. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Ethyl 2-[(diphenylmethylene)amino]propanoate can be synthesized through a reaction between benzophenone and glycine ethyl ester hydrochloride. The reaction is typically carried out under nitrogen protection to prevent oxidation. The process involves the following steps :
Reactants: Benzophenone, glycine ethyl ester hydrochloride, p-toluenesulfonic acid (TsOH), and diisopropylethylamine (DIPEA).
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 18 hours.
Product Isolation: The reaction mixture is then separated, and the product is purified to obtain this compound with a yield of approximately 43%.
Análisis De Reacciones Químicas
Ethyl 2-[(diphenylmethylene)amino]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[(diphenylmethylene)amino]propanoate has several applications in scientific research, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(diphenylmethylene)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-[(diphenylmethylene)amino]propanoate can be compared with other similar compounds, such as ethyl 2-[(diphenylmethylene)amino]acetate and ethyl 2-[(diphenylmethylene)amino]butanoate. These compounds share similar structural features but differ in the length of the carbon chain attached to the amino group. The unique structure of this compound makes it particularly useful in specific synthetic applications and research studies .
Propiedades
Número CAS |
69555-16-4 |
|---|---|
Fórmula molecular |
C18H19NO2 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
ethyl 2-(benzhydrylideneamino)propanoate |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18(20)14(2)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 |
Clave InChI |
HQJUZZSNMDRJNP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


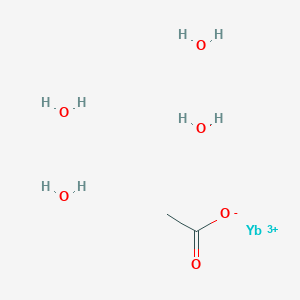
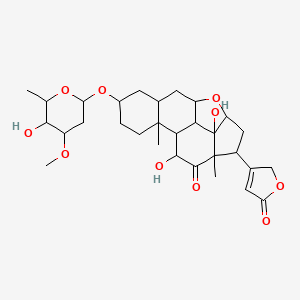

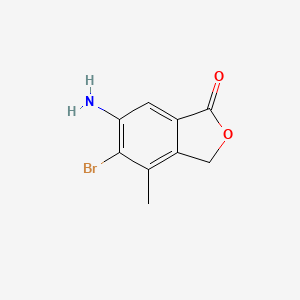
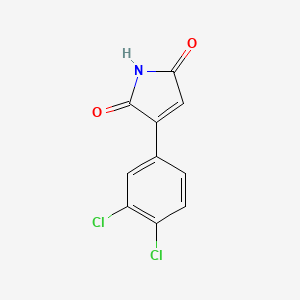
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
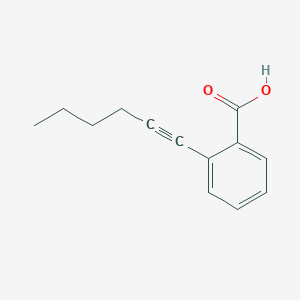
![tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride](/img/structure/B13893154.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
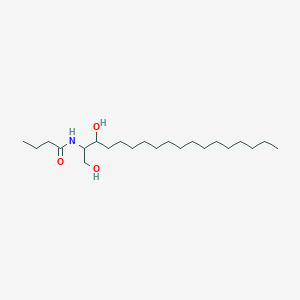

![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
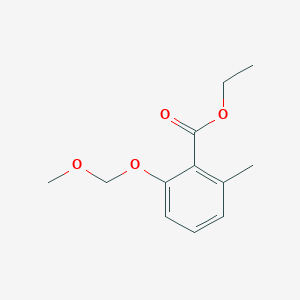
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
